N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
Brand Name: Vulcanchem
CAS No.: 920113-51-5
VCID: VC21384898
InChI: InChI=1S/C20H16BrN3O2/c21-15-9-7-14(8-10-15)13-24-17-5-2-1-4-16(17)23-19(24)12-22-20(25)18-6-3-11-26-18/h1-11H,12-13H2,(H,22,25)
SMILES: C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4
Molecular Formula: C20H16BrN3O2
Molecular Weight: 410.3g/mol

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide

CAS No.: 920113-51-5

Cat. No.: VC21384898

Molecular Formula: C20H16BrN3O2

Molecular Weight: 410.3g/mol

* For research use only. Not for human or veterinary use.

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide - 920113-51-5

Specification

CAS No. 920113-51-5
Molecular Formula C20H16BrN3O2
Molecular Weight 410.3g/mol
IUPAC Name N-[[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C20H16BrN3O2/c21-15-9-7-14(8-10-15)13-24-17-5-2-1-4-16(17)23-19(24)12-22-20(25)18-6-3-11-26-18/h1-11H,12-13H2,(H,22,25)
Standard InChI Key PBVUSOZSRLZPNN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4
Canonical SMILES C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4

Introduction

Structural Characteristics and Chemical Properties

N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide contains three key structural components: a benzimidazole core, a 4-bromophenyl methyl substituent, and a furylcarboxamide group. The benzimidazole nucleus consists of a fused benzene and imidazole ring system that serves as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The 4-bromophenyl substituent, attached via a methylene linker to the nitrogen atom at position 1 of the benzimidazole, contributes to the compound's lipophilicity and potential receptor binding capabilities. The 2-furylcarboxamide moiety, connected to position 2 of the benzimidazole via another methylene bridge, features an amide bond that can participate in hydrogen bonding with biological targets.

The presence of the bromine atom in the para position of the phenyl ring likely influences the compound's electronic distribution and lipophilicity. Similar benzimidazole derivatives containing halogen substituents have demonstrated enhanced membrane permeability and metabolic stability compared to their non-halogenated counterparts . The compound's extended conjugated system may contribute to its stability while the amide functionality provides hydrogen bond donor and acceptor sites that can mediate interactions with biological macromolecules.

Physical Properties

Table 1 presents the predicted physicochemical properties of N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide based on its structural features and comparison with similar compounds.

PropertyPredicted ValueSignificance
Molecular FormulaC₂₀H₁₆BrN₃O₂Defines elemental composition
Molecular WeightApproximately 410-415 g/molInfluences absorption and distribution
LogP3.5-4.2Indicates moderate lipophilicity
Hydrogen Bond Acceptors5Contributes to target binding
Hydrogen Bond Donors1Affects solubility and permeability
Topological Polar Surface Area55-65 ŲPredicts membrane permeability
SolubilityPoorly soluble in water; soluble in DMSO, methanolImpacts formulation strategies

These predicted properties suggest that N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide would likely demonstrate drug-like properties as defined by Lipinski's Rule of Five, though its moderate lipophilicity may present challenges for aqueous solubility.

Synthesis Methodologies

The synthesis of N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide can be achieved through multiple synthetic routes, leveraging established procedures for similar benzimidazole derivatives. Based on synthetic approaches for structurally related compounds, a potential synthetic pathway may involve several key steps.

Proposed Synthesis Route

A viable synthetic approach would likely follow this general pathway:

  • Formation of the 2-substituted benzimidazole core through condensation of o-phenylenediamine with an appropriate carboxylic acid derivative

  • N-alkylation at position 1 using 4-bromobenzyl bromide

  • Functionalization at position 2 with introduction of a methylene linker

  • Coupling of the 2-furylcarboxylic acid to form the final carboxamide

The specific reaction conditions would require optimization to maximize yield and purity. Typical conditions might include use of polar aprotic solvents such as DMF or DMSO, mild bases like potassium carbonate, and moderate heating to facilitate completion of reactions .

Analytical Characterization

Confirmation of successful synthesis would typically involve multiple analytical methods including:

  • ¹H and ¹³C NMR spectroscopy to confirm structural integrity

  • Mass spectrometry for molecular weight verification

  • Infrared spectroscopy to identify characteristic functional groups

  • Elemental analysis to confirm composition

Structural ElementPotential Contribution to Bioactivity
Benzimidazole coreServes as a bioisostere for purine; facilitates binding to ATP-binding sites
4-Bromophenyl substituentEnhances lipophilicity; may increase binding affinity to hydrophobic pockets
Methylene linkersProvide conformational flexibility for optimal target interaction
Furylcarboxamide groupForms hydrogen bonds with target residues; contributes to specificity
Amide bondServes as hydrogen bond donor/acceptor; stabilizes binding conformations

Molecular Mechanisms of Action

The potential mechanisms of action for N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide may involve interactions with specific biological targets based on its structural features.

Enzyme Inhibition

Many benzimidazole derivatives function as enzyme inhibitors. Research on similar compounds indicates potential inhibitory activity against various enzymes:

  • Kinases: The benzimidazole core can mimic the adenine portion of ATP, allowing binding to kinase ATP-binding sites

  • Proteases: Compounds with similar structural elements have demonstrated inhibition of proteases, including those involved in viral replication

  • Topoisomerases: Some benzimidazole derivatives inhibit DNA topoisomerases, contributing to antimicrobial and anticancer activities

The specific positioning of the 4-bromophenyl and furylcarboxamide substituents may influence selectivity for particular enzyme targets through additional interactions with binding site residues .

Receptor Binding

The compound may interact with various cellular receptors:

  • G-protein coupled receptors: The extended aromatic system may facilitate binding to hydrophobic pockets

  • Nuclear receptors: The presence of hydrogen bond donors and acceptors could mediate interactions with amino acid residues in nuclear receptor binding domains

  • Ion channels: Benzimidazole derivatives have demonstrated modulatory effects on certain ion channels

Analytical Methods for Characterization and Detection

Accurate characterization of N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide requires sophisticated analytical techniques. Based on methods used for similar compounds, the following approaches would be appropriate.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information:

  • ¹H NMR would likely show characteristic signals for:

    • Aromatic protons from the benzimidazole core (7.2-8.0 ppm)

    • 4-Bromophenyl group (7.0-7.6 ppm)

    • Furan ring protons (6.0-7.5 ppm)

    • Methylene bridges (4.5-5.5 ppm)

    • NH proton of the carboxamide (8.0-8.5 ppm)

  • ¹³C NMR would confirm carbon environments, with characteristic signals for:

    • Carbonyl carbon (~165 ppm)

    • Aromatic carbons (110-150 ppm)

    • Methylene carbons (40-50 ppm)

Infrared spectroscopy would identify functional groups including the C=O stretch of the amide (1630-1680 cm⁻¹), N-H stretch (3300-3500 cm⁻¹), and aromatic C=C stretches (1400-1600 cm⁻¹).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry would be valuable for purity assessment and quantification. Typical conditions might include:

  • Reverse-phase chromatography using C18 columns

  • Mobile phase consisting of acetonitrile/water with 0.1% formic acid

  • UV detection at wavelengths characteristic of benzimidazoles (280-290 nm)

  • Mass spectrometric detection for molecular weight confirmation

ParameterPredictionInfluencing Structural Features
AbsorptionModerate oral bioavailabilityMolecular weight <500, moderate lipophilicity
DistributionModerate volume of distributionBalanced hydrophilic/lipophilic properties
MetabolismLikely substrate for CYP450 enzymesBenzyl groups susceptible to oxidation
ExcretionPrimarily hepatic clearanceMultiple aromatic rings suggest hepatic metabolism
Plasma Protein BindingModerate to high (>85%)Lipophilic character and aromatic rings

Current Research Status and Future Directions

Research Gaps

The limited information available about N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide highlights several research gaps:

  • Comprehensive biological activity profiling

  • Detailed structure-activity relationships

  • Evaluation of safety and toxicity profiles

  • Optimization of synthetic routes for scale-up

  • Investigation of potential therapeutic applications

Future Research Directions

Future research on this compound should focus on:

  • Screening against diverse biological targets to identify potential therapeutic applications

  • Development of improved synthetic methodologies for efficient preparation

  • Investigation of the molecular mechanisms underlying any observed bioactivities

  • Structure-based design of analogs with enhanced properties

  • Evaluation of pharmacokinetic properties and metabolic stability

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